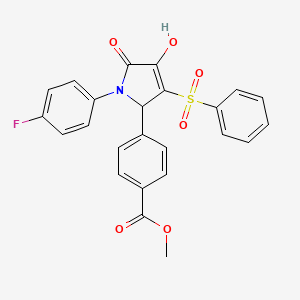

N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

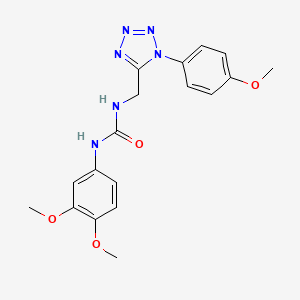

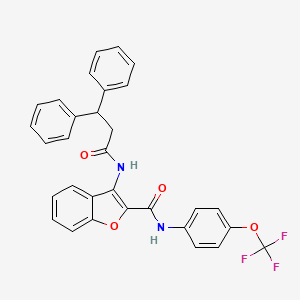

“N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiazole rings, along with the amide linkage connecting them. The three-dimensional structure would be influenced by the stereochemistry at the carbon atoms of the pyrrolidine ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide linkage could undergo hydrolysis under acidic or basic conditions. The pyrrolidine ring could undergo reactions at the nitrogen atom, such as protonation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The presence of the aromatic thiazole ring could contribute to its UV-visible absorption properties .Wirkmechanismus

Thiazoles

are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

Indole derivatives

possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide has several advantages as a pharmacological tool for studying the NF-κB signaling pathway. This compound is a highly potent and selective inhibitor of IKKβ kinase, which is a key regulator of NF-κB activation. This compound has been extensively characterized in various preclinical models, and its pharmacological effects have been well documented. However, this compound has some limitations as well. This compound is a small molecule inhibitor, and its pharmacological effects may not be specific to the NF-κB signaling pathway. This compound may also have off-target effects, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide research. One direction is to investigate the therapeutic potential of this compound in combination with other drugs or treatments for cancer, inflammatory diseases, and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of IKKβ kinase, which could have improved pharmacological properties compared to this compound. Additionally, future research could explore the role of this compound in regulating other signaling pathways that are involved in immune responses, inflammation, and cell survival.

Synthesemethoden

The synthesis of N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide involves a series of chemical reactions that start with the condensation of 2-aminothiazole and 3-chloropropionitrile to form 3-(2-aminothiazol-4-yl)propanenitrile. This intermediate is then converted to 3-(2-aminothiazol-4-yl)propanoic acid, which is subsequently coupled with 4-(carboxymethyl)phenylboronic acid to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.

Wissenschaftliche Forschungsanwendungen

N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide has been extensively studied in various preclinical models, including cancer, inflammatory diseases, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. In inflammatory diseases, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In autoimmune disorders, this compound has been shown to suppress the production of autoantibodies and reduce the severity of disease symptoms in animal models of lupus and multiple sclerosis.

Eigenschaften

IUPAC Name |

N-[4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-11(20)18-13-4-2-12(3-5-13)15(21)19-8-6-14(10-19)22-16-17-7-9-23-16/h2-5,7,9,14H,6,8,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTAVHORXQYTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2624079.png)

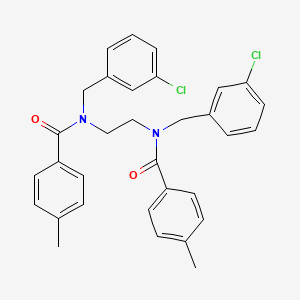

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide](/img/structure/B2624080.png)

![6-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2624081.png)

![2,4-Dibromo-6-{[(2-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2624088.png)

![ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2624095.png)